Methoxyflurane - 76-38-0

Methoxyflurane

Catalog Number: EVT-315152
CAS Number: 76-38-0
Molecular Formula: C3H4Cl2F2O
C3H4Cl2F2O
CH3OCF2CHCl2
Molecular Weight: 164.96 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methoxyflurane is a clear colorless liquid with a sweet fruity odor. (NTP, 1992)
Methoxyflurane is an ether in which the two groups attached to the central oxygen atom are methyl and 2,2-dichloro-1,1-difluoroethyl. It has a role as an inhalation anaesthetic, a non-narcotic analgesic, a hepatotoxic agent and a nephrotoxic agent. It is an organofluorine compound, an organochlorine compound and an ether.
An inhalation anesthetic. Currently, methoxyflurane is rarely used for surgical, obstetric, or dental anesthesia. If so employed, it should be administered with nitrous oxide to achieve a relatively light level of anesthesia, and a neuromuscular blocking agent given concurrently to obtain the desired degree of muscular relaxation. (From AMA Drug Evaluations Annual, 1994, p180) In the US, methoxyflurane is one of the products that have been withdrawn or removed from the market for reasons of safety or effectiveness.
An inhalation anesthetic. Currently, methoxyflurane is rarely used for surgical, obstetric, or dental anesthesia. If so employed, it should be administered with nitrous oxide to achieve a relatively light level of anesthesia, and a neuromuscular blocking agent given concurrently to obtain the desired degree of muscular relaxation. (From AMA Drug Evaluations Annual, 1994, p180)
An inhalation anesthetic. Currently, methoxyflurane is rarely used for surgical, obstetric, or dental anesthesia. If so employed, it should be administered with NITROUS OXIDE to achieve a relatively light level of anesthesia, and a neuromuscular blocking agent given concurrently to obtain the desired degree of muscular relaxation. (From AMA Drug Evaluations Annual, 1994, p180)

Inorganic Fluoride (F-)

Compound Description: Inorganic fluoride is an anion that is a known nephrotoxin. It is produced as a metabolite of methoxyflurane through O-demethylation, a metabolic pathway primarily mediated by cytochrome P450 enzymes in the liver and kidney. [, , , , ]

Relevance: Inorganic fluoride is a key metabolite of methoxyflurane and is implicated in its nephrotoxicity. Studies have shown that serum and urine concentrations of inorganic fluoride increase significantly following methoxyflurane anesthesia, and these elevations have been correlated with renal dysfunction. [, , , ] While other volatile anesthetics also produce fluoride as a metabolite, the levels achieved with methoxyflurane are significantly higher and persist for a longer duration, potentially explaining its unique toxicity profile. [, ]

Dichloroacetatic Acid

Compound Description: Dichloroacetatic acid is another metabolite produced during the O-demethylation of methoxyflurane. [] Its role in methoxyflurane-induced nephrotoxicity is not fully elucidated.

Methoxydifluoroacetic Acid (MDFA)

Compound Description: Methoxydifluoroacetic acid (MDFA) is a metabolite produced through the dechlorination pathway of methoxyflurane metabolism. []

Relevance: Research suggests that MDFA is not directly nephrotoxic and does not contribute significantly to the renal toxicity observed with methoxyflurane anesthesia. [] Although it can potentially degrade into fluoride, studies using enzyme induction and inhibition have not established a clear link between MDFA and increased fluoride production or nephrotoxicity. [] This finding distinguishes the metabolic pathways of methoxyflurane and highlights O-demethylation as the primary route leading to nephrotoxicity.

Oxalic Acid

Compound Description: Oxalic acid is a metabolite of methoxyflurane. [, ] While not directly implicated as the primary nephrotoxin, its increased excretion after methoxyflurane anesthesia has been observed.

Relevance: Although the precise mechanism is unclear, the increased excretion of oxalic acid following methoxyflurane anesthesia raises concerns about potential long-term effects, such as renal calculus formation. [, ] This finding emphasizes the need for further investigation into the long-term consequences of methoxyflurane metabolism and its potential for contributing to renal complications.

Halothane

Compound Description: Halothane is a volatile anesthetic. [, , ] It also undergoes metabolism to fluoride, but to a lesser extent than methoxyflurane.

Relevance: Halothane serves as an important comparator to methoxyflurane in nephrotoxicity studies. Although both anesthetics are metabolized to fluoride, halothane administration does not result in the same degree of serum fluoride elevation or renal dysfunction observed with methoxyflurane. [, ] This difference highlights the role of metabolic rate and specific metabolic pathways in determining the nephrotoxic potential of volatile anesthetics.

Enflurane

Compound Description: Enflurane is another volatile anesthetic agent. [, , ] Like halothane, it is metabolized to fluoride but is not associated with significant nephrotoxicity.

Relevance: Enflurane provides further evidence that fluoride production alone does not dictate the nephrotoxic potential of an anesthetic agent. Compared to methoxyflurane, enflurane shows significantly lower fluoride levels and minimal evidence of renal damage, even after prolonged exposure. [, , ] This difference emphasizes the importance of considering the specific metabolic pathways and the rate of metabolite production when assessing the safety profile of volatile anesthetics.

Sevoflurane

Compound Description: Sevoflurane is a volatile anesthetic that is metabolized to fluoride. [] Despite achieving plasma fluoride levels comparable to those seen with methoxyflurane, it has not been associated with clinically significant nephrotoxicity.

Relevance: Sevoflurane challenges the traditional view that exceeding a specific plasma fluoride threshold inevitably leads to renal damage. Despite reaching similar plasma fluoride concentrations as methoxyflurane, sevoflurane lacks the same degree of nephrotoxicity. [] This discrepancy suggests that factors beyond absolute fluoride levels, such as the site of metabolism (hepatic vs. renal) and the potential toxicity of other metabolites, might play a significant role in methoxyflurane-induced nephrotoxicity.

Thiopental

Compound Description: Thiopental is a barbiturate anesthetic agent. []

Relevance: Thiopental was often used in conjunction with methoxyflurane for anesthesia induction. [, ] This co-administration requires consideration when interpreting the electroencephalographic (EEG) effects of methoxyflurane. [] Thiopental itself affects the EEG, and its use can alter the methoxyflurane concentrations required to achieve specific EEG changes, reflecting varying depths of anesthesia. []

Nitrous Oxide

Compound Description: Nitrous Oxide is an inhaled anesthetic agent often used in combination with other anesthetic drugs. [, ]

Relevance: Similar to thiopental, nitrous oxide was frequently co-administered with methoxyflurane during anesthesia maintenance. [, ] This co-administration impacts the interpretation of methoxyflurane's effects, as nitrous oxide can alter the dose-response relationship between methoxyflurane blood levels and observed EEG stages. [] The use of nitrous oxide might necessitate higher methoxyflurane concentrations to achieve the desired anesthetic depth, influencing its overall metabolic profile.

Thiomethoxyflurane

Compound Description: Thiomethoxyflurane is a sulfur analog of methoxyflurane with significantly greater anesthetic potency. []

Relevance: Thiomethoxyflurane, while structurally similar to methoxyflurane, exhibits much higher potency and prolonged recovery time, likely due to its high lipid solubility and blood/gas partition coefficient. [] This comparison highlights how subtle structural modifications can drastically alter the pharmacological properties of anesthetic agents.

Classification

Methoxyflurane is classified as a general inhalation anesthetic and analgesic. Its chemical structure is identified by the International Union of Pure and Applied Chemistry as 2,2-dichloro-1,1-difluoro-1-methoxyethane, with a molecular formula of C3H4Cl2F2O\text{C}_3\text{H}_4\text{Cl}_2\text{F}_2\text{O} .

Synthesis Analysis

The synthesis of methoxyflurane typically involves the dehydrochlorination of 1,1-difluoro-2,2,2-trichloroethane. This reaction can be facilitated using various reagents and conditions. The process generally requires careful control of temperature and pressure to optimize yield and minimize by-products.

Technical Parameters

  • Reactants: 1,1-difluoro-2,2,2-trichloroethane
  • Reaction Type: Dehydrochlorination
  • Conditions: Specific conditions such as temperature (often elevated) and the presence of catalysts may be necessary to drive the reaction efficiently .
Molecular Structure Analysis

Methoxyflurane has a complex molecular structure characterized by its halogenated ether composition. The structural formula can be represented as:

CHCl2CF2OCH3\text{CHCl}_2\text{CF}_2\text{OCH}_3

Relevant Data

  • Molecular Weight: Approximately 164.97 g/mol
  • Boiling Point: 104.8 °C at 1 atmosphere
  • Vapor Pressure: 22.5 mmHg at 20 °C
  • Partition Coefficients:
    • Blood:Gas = 12
    • Oil:Gas = 950
    • Oil:Water = 400 .
Chemical Reactions Analysis

Methoxyflurane participates in several chemical reactions, particularly during its metabolism in the body. The primary metabolic pathway involves O-demethylation, leading to the formation of toxic metabolites such as methoxyfluoroacetic acid and dichloroacetic acid. These metabolites are responsible for the nephrotoxic effects associated with methoxyflurane use.

Key Reactions

  • O-Demethylation: This metabolic process results in the formation of fluoride ions and other toxic metabolites.
  • Potential By-products: The reactions may yield various by-products that contribute to its toxicity profile .
Mechanism of Action

Methoxyflurane exerts its analgesic effects primarily through modulation of neuronal excitability and neurotransmitter release. It acts on several ion channels and receptors:

  • Gap Junctions: Methoxyflurane reduces junctional conductance by decreasing gap junction channel opening times and increasing closing times.
  • Calcium Channels: It activates calcium-dependent ATPase in the sarcoplasmic reticulum, enhancing muscle relaxation.
  • GABA Receptors: Methoxyflurane binds to GABA receptors, contributing to its anesthetic properties .
Physical and Chemical Properties Analysis

Methoxyflurane exhibits several significant physical and chemical properties that influence its use in clinical settings:

PropertyValue
Boiling Point104.8 °C
Minimum Alveolar Concentration0.16%
Vapor Pressure22.5 mmHg at 20 °C
Specific Gravity1.42
Flash Point63 °C
Water Solubility~28,300 mg/L at 37 °C
Melting Point-35 °C

These properties indicate that methoxyflurane is a potent anesthetic agent with unique challenges related to its volatility and solubility .

Applications

Methoxyflurane has been widely used in clinical practice for various applications:

  • Pain Management: Primarily used for analgesia in emergency settings for trauma patients.
  • Anesthesia: Historically utilized as a general inhalation anesthetic due to its rapid onset and recovery profiles.
  • Research: Studies continue to explore its pharmacological effects and potential applications in different medical scenarios.

Despite its beneficial properties, concerns regarding nephrotoxicity have limited its use in some regions, leading to a decline in popularity compared to newer anesthetic agents .

Properties

CAS Number

76-38-0

Product Name

Methoxyflurane

IUPAC Name

2,2-dichloro-1,1-difluoro-1-methoxyethane

Molecular Formula

C3H4Cl2F2O
C3H4Cl2F2O
CH3OCF2CHCl2

Molecular Weight

164.96 g/mol

InChI

InChI=1S/C3H4Cl2F2O/c1-8-3(6,7)2(4)5/h2H,1H3

InChI Key

RFKMCNOHBTXSMU-UHFFFAOYSA-N

SMILES

COC(C(Cl)Cl)(F)F

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
In water, 28,300 mg/L at 37 °C
6.46e+00 g/L
Solubility in water, g/100ml at 37 °C: 2.83 (poor)
Slight

Synonyms

Dichloro-2,2-difluoro-2-methoxyethane; 2,2-Dichloro-1,1-difluoro-1-methoxyethane; 2,2-Dichloro-1,1-difluoroethyl Methyl Ether; Analgizer; Anecotan; DA 759; Inhalan; Methoflurane; Methoxane; Methoxyfluran; Methoxyflurane; Methyl 1,1-difluoro-2,2-dichl

Canonical SMILES

COC(C(Cl)Cl)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.